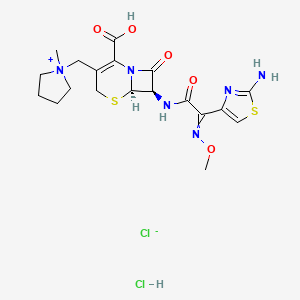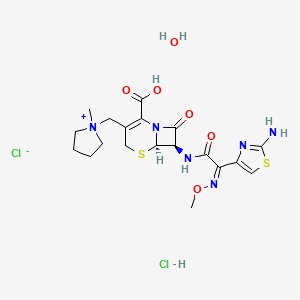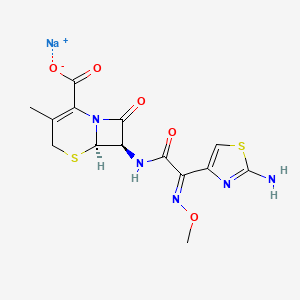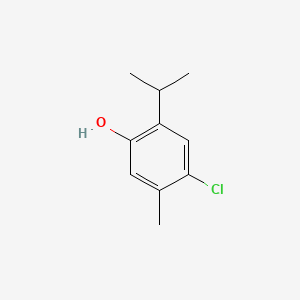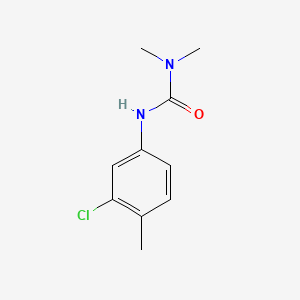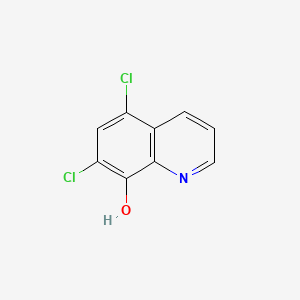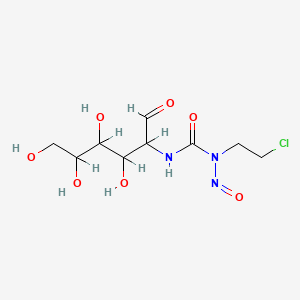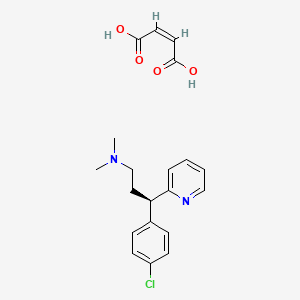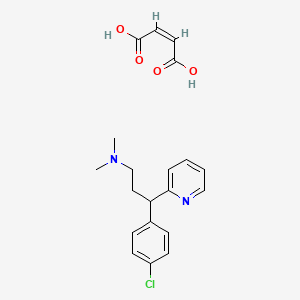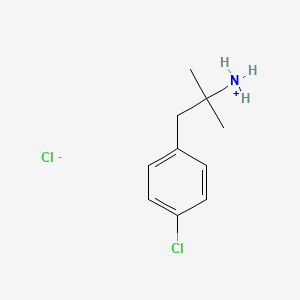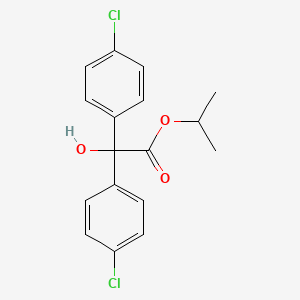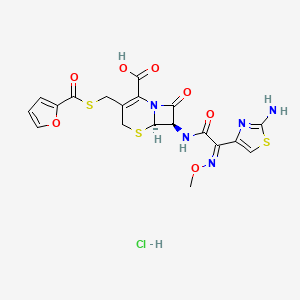
Ceftiofur clorhidrato
Descripción general
Descripción
Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic widely used in veterinary medicine. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in treating various bacterial infections in animals . This compound is particularly noted for its resistance to beta-lactamase, an enzyme that many bacteria produce to resist antibiotics .
Aplicaciones Científicas De Investigación
Ceftiofur hydrochloride has numerous applications in scientific research:
Veterinary Medicine: Used to treat respiratory infections in cattle, pigs, and horses.
Microbiome Studies: Investigated for its impact on the gut microbiome and antibiotic resistance in dairy cattle.
Antimicrobial Stewardship: Studied for its role in promoting responsible antibiotic use in veterinary practices.
Mecanismo De Acción
Target of Action
Ceftiofur hydrochloride primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
Ceftiofur hydrochloride works by binding to PBPs present on the inner membrane of the bacterial cell wall . This binding inhibits the final phase of peptidoglycan synthesis, which is crucial for the rigidity and strength of the bacterial cell wall . By preventing the cross-linkage of peptidoglycan chains, the bacterial cell wall is weakened, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by ceftiofur hydrochloride is the synthesis of the bacterial cell wall. The drug targets the transpeptidation step of peptidoglycan synthesis, which involves the cross-linking of peptidoglycan units . This disruption in the cell wall synthesis pathway leads to a weakened bacterial cell wall and ultimately, bacterial cell death .
Pharmacokinetics
Ceftiofur hydrochloride exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for standard and long-acting formulations, respectively . After administration, no concentrations of ceftiofur hydrochloride were found in milk samples, indicating minimal penetration into milk . This property makes it suitable for use in lactating animals without long withdrawal times .
Result of Action
The result of ceftiofur hydrochloride’s action is the effective killing of both Gram-positive and Gram-negative bacteria . Its mechanism of action leads to the weakening and rupture of the bacterial cell wall, causing bacterial cell death . This makes ceftiofur hydrochloride an effective treatment for various bacterial infections in animals .
Action Environment
The action of ceftiofur hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the physiological state of the animal, such as whether it is lactating . Furthermore, the presence of beta-lactamase enzymes in the environment can potentially impact the drug’s efficacy, although ceftiofur hydrochloride is known to be resistant to these enzymes .
Análisis Bioquímico
Biochemical Properties
Ceftiofur hydrochloride exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
Ceftiofur hydrochloride has a broad spectrum of activity against various gram-positive and gram-negative, aerobic and anaerobic bacteria . It is bactericidal, resulting from inhibition of cell wall synthesis . It has activity against both Gram-positive and Gram-negative bacteria including Enterobacteriaceae, and anaerobes including Clostridium spp. and Fusobacterium spp .
Molecular Mechanism
Ceftiofur hydrochloride exerts its effects at the molecular level by binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These proteins play an essential role in the final stages of assembling the bacterial cell wall and reshaping it during division .
Temporal Effects in Laboratory Settings
The systemic ceftiofur exposure achieved in lactating goats following IV, SC and especially with the SC-LA administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome for M. haemolytica . Ceftiofur concentrations exceeded the MIC and MBC for up to 72 h and MPC for up 32 h in serum .
Dosage Effects in Animal Models
Ceftiofur hydrochloride is administered intramuscularly to cattle, including lactating cows, at doses of up to 2 mg/kg bw/day for up to 5 days. It is also administered intramuscularly to swine at doses of up to 5 mg/kg bw/day for up to 3 days .
Metabolic Pathways
After administration, ceftiofur hydrochloride is quickly metabolised to desfuroylceftiofur, the principal active metabolite . This metabolite has an equivalent anti-microbial activity to ceftiofur against the bacteria involved in respiratory disease in animals .
Transport and Distribution
Ceftiofur hydrochloride is distributed throughout the body widely, including penetration into joints and synovial fluid . Excretion is primarily in urine .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ceftiofur hydrochloride involves several steps. Initially, ceftiofur is synthesized through a series of chemical reactions, including the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The hydrochloride salt form is then prepared by reacting ceftiofur with hydrochloric acid .
Industrial Production Methods: In industrial settings, ceftiofur hydrochloride is produced by dissolving ceftiofur in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then filtered, and the product is crystallized and dried. This method ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ceftiofur hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the functional groups attached to the cephalosporin core, potentially altering its activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used
Major Products:
Desfuroylceftiofur: A primary metabolite that retains antibiotic activity.
Comparación Con Compuestos Similares
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but used primarily in human medicine.
Cefotaxime: Similar to ceftiofur but with different pharmacokinetic properties.
Cefquinome: A fourth-generation cephalosporin used in veterinary medicine.
Uniqueness: Ceftiofur hydrochloride is unique due to its high efficacy against a broad range of bacteria and its resistance to beta-lactamase. Its primary metabolite, desfuroylceftiofur, also retains significant antibiotic activity, making it particularly effective in treating infections .
Propiedades
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFDTJEEQKVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103980-44-5 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ceftiofur hydrochloride?
A1: Ceftiofur hydrochloride, like other cephalosporins, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. By binding to PBPs, ceftiofur hydrochloride disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death.
Q2: What types of bacteria is ceftiofur hydrochloride effective against?
A2: Ceftiofur hydrochloride exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. [] It is notably effective against many pathogens relevant in veterinary medicine, including Escherichia coli, Pasteurella multocida, Streptococcus suis, and Klebsiella spp. [, , , ]
Q3: Has the efficacy of ceftiofur hydrochloride been tested in clinical trials?
A3: Yes, numerous clinical trials have investigated the efficacy of ceftiofur hydrochloride for various indications in different animal species. For instance, it has shown effectiveness in treating bovine respiratory disease, swine respiratory disease, and acute postpartum metritis in dairy cows. [, , , ]
Q4: Does the presence of disease alter the pharmacokinetics of ceftiofur hydrochloride?
A5: Research suggests that disease states, such as porcine reproductive and respiratory syndrome virus (PRRSV) infection or severe clinical mastitis, can alter the pharmacokinetics of ceftiofur hydrochloride. [, , ] These alterations may result in lower plasma concentrations and higher clearance rates, potentially impacting treatment efficacy and increasing the risk of violative residues in meat. [, ]
Q5: What are the common formulations of ceftiofur hydrochloride?
A6: Ceftiofur hydrochloride is commercially available in various formulations, including sterile suspensions for injection, intramammary infusions, and long-acting preparations. [, , , ]
Q6: What factors can impact the stability of ceftiofur hydrochloride formulations?
A7: The stability of ceftiofur hydrochloride can be influenced by factors like temperature, pH, light exposure, and the presence of excipients. [, , ] Formulations are often designed to enhance stability and extend shelf life. [, ]
Q7: What are the known mechanisms of resistance to ceftiofur hydrochloride?
A8: Resistance to ceftiofur hydrochloride can develop through mechanisms like the production of β-lactamases, which hydrolyze the β-lactam ring of cephalosporins, and alterations in PBPs, reducing their affinity for the drug. [, ]
Q8: What analytical methods are commonly used to quantify ceftiofur hydrochloride?
A10: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is frequently employed for the quantification of ceftiofur hydrochloride and its metabolites in various matrices, including plasma, milk, and tissues. [, , , ]
Q9: Are there ongoing research efforts to improve ceftiofur hydrochloride formulations or develop new therapeutic strategies?
A11: Yes, research continues to explore novel formulations, such as long-acting suspensions and inclusion complexes, to enhance the pharmacokinetic profile and therapeutic efficacy of ceftiofur hydrochloride. [, , , ] Additionally, investigations are ongoing to understand the impact of disease on pharmacokinetics, optimize treatment regimens, and combat emerging antimicrobial resistance. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


